3-(1-(Trifluoromethyl)cyclopropyl)phenol
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Overview
Description
3-(1-(Trifluoromethyl)cyclopropyl)phenol is an organic compound with the molecular formula C10H9F3O. It features a phenol group attached to a cyclopropyl ring, which is further substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)phenol typically involves the cyclopropanation of a suitable phenol derivative with a trifluoromethyl-substituted carbene precursor. One common method is the reaction of 3-bromophenol with trifluoromethyl diazomethane in the presence of a catalyst such as rhodium or copper to form the cyclopropyl ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cyclopropanation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Trifluoromethyl)cyclopropyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropyl derivatives with altered functional groups.
Substitution: Various substituted phenols, depending on the specific reaction conditions.
Scientific Research Applications
3-(1-(Trifluoromethyl)cyclopropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The phenol group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar structure but lacks the cyclopropyl ring.
4-(Trifluoromethyl)phenol: Similar structure with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)cyclopropylmethanol: Similar structure with a hydroxyl group attached to the cyclopropyl ring instead of the phenol group
Uniqueness
3-(1-(Trifluoromethyl)cyclopropyl)phenol is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-[1-(trifluoromethyl)cyclopropyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOLTXHWODEXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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